![molecular formula C6H4BrKO3S B1343616 Potassium 4-bromobenzenesulfonate CAS No. 66788-58-7](/img/structure/B1343616.png)
Potassium 4-bromobenzenesulfonate
Overview
Description
Potassium 4-bromobenzenesulfonate is a chemical compound with the molecular formula C6H4BrKO3S . It has a molecular weight of 275.16 g/mol . The compound is made up of 4-Bromobenzenesulfonic acid and Potassium .
Molecular Structure Analysis
The InChI string for Potassium 4-bromobenzenesulfonate is InChI=1S/C6H5BrO3S.K/c7-5-1-3-6 (4-2-5)11 (8,9)10;/h1-4H, (H,8,9,10);/q;+1/p-1
. Its Canonical SMILES is C1=CC (=CC=C1S (=O) (=O) [O-])Br. [K+]
.
Physical And Chemical Properties Analysis
Potassium 4-bromobenzenesulfonate has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 273.87016 g/mol . The Topological Polar Surface Area is 65.6 Ų . The Heavy Atom Count is 12 .
Scientific Research Applications
Flame Retardancy
According to a study published by MDPI, derivatives of benzenesulfonate salts have been investigated for their flame retardant properties .
Crystal Growth
Research has been conducted on similar sulfonate salts for their properties in crystal growth, which could imply potential applications for Potassium 4-bromobenzenesulfonate in this field as well .
properties
IUPAC Name |
potassium;4-bromobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRZLMBETUWGJQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrKO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635528 | |
Record name | Potassium 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-bromobenzenesulfonate | |
CAS RN |
66788-58-7 | |
Record name | Potassium 4-bromobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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